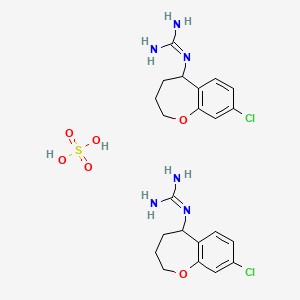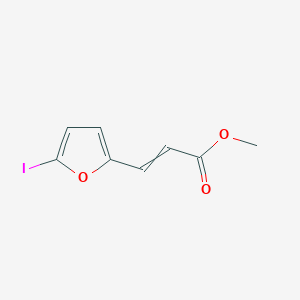
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is a complex organic compound that features a naphthalene ring substituted with a chloroethylsulfonyl group and a diol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonyl group. This is followed by chlorination to add the chloroethyl group. Finally, the diol group is introduced through a hydroxylation reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
科学的研究の応用
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This mechanism is of particular interest in the development of anticancer agents, where the compound can induce cell death by targeting critical cellular pathways.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloroethylsulfonyl group.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but does not have the sulfonyl or chloroethyl groups.
Naphthalene-1,4-diol: Similar diol structure but without the chloroethylsulfonyl group.
Uniqueness
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the chloroethylsulfonyl and diol groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
36929-79-0 |
|---|---|
分子式 |
C16H19ClO8S |
分子量 |
406.8 g/mol |
IUPAC名 |
acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4S.2C2H4O2/c13-5-6-18(16,17)11-7-10(14)8-3-1-2-4-9(8)12(11)15;2*1-2(3)4/h1-4,7,14-15H,5-6H2;2*1H3,(H,3,4) |
InChIキー |
SABQQSSOWKFSGO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)






![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)




